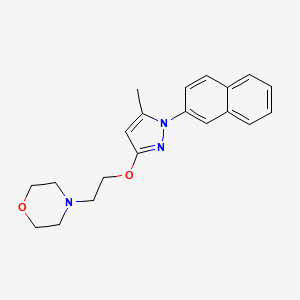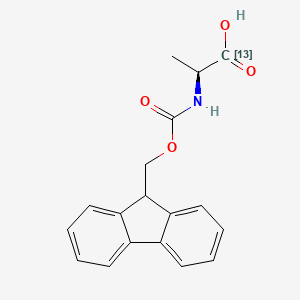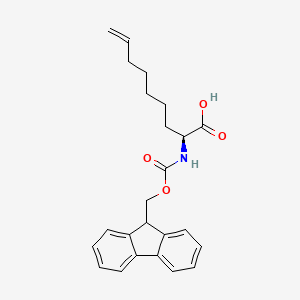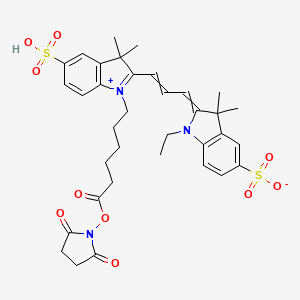
S1RA
Vue d'ensemble
Description
S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice.
Applications De Recherche Scientifique
Neuropathic Pain Management
S1RA has been shown to be effective in attenuating neuropathic pain of different etiologies in rats. This includes conditions such as mechanical allodynia following chronic constriction injury and mechanical hyperalgesia in diabetic polyneuropathy. Notably, S1RA’s effects were sustained and did not induce pharmacodynamic tolerance, suggesting its potential for chronic pain management .
Stroke Damage Reduction
In models of ischemic stroke, S1RA has demonstrated the ability to significantly reduce cerebral infarct size and neurological deficits. Its neuroprotective effects were observed when delivered both prior to and after the onset of ischemia, indicating its potential as a therapeutic agent for stroke .
Anti-Inflammatory Effects
S1RA has been found to abolish mechanical and thermal hyperalgesia in mice with carrageenan-induced acute inflammation. This suggests that S1RA enhances the action of endogenous opioid peptides of immune origin, providing an anti-inflammatory effect .
Potential Antiviral Activity
Research indicates that sigma receptor modulators like S1RA may show activity against SARS-CoV-2, as sigma receptors interact with SARS-CoV-2 proteins. This opens up possibilities for S1RA to be used in the treatment or prevention of diseases caused by coronaviruses .
Emotional State Improvement
Preclinical studies have suggested that S1RA can relieve neuropathic pain and pain in other sensitizing conditions, which is associated with an improvement in the emotional negative state. This points towards its application in improving mental health conditions related to chronic pain .
Modulation of NMDA Receptor Transmission
S1RA’s role in modulating NMDA receptor transmission has been studied, which is crucial in excitotoxic neural damage. By regulating this pathway, S1RA could be used to mitigate damage from neural injuries and diseases that involve NMDA receptor-mediated excitotoxicity .
Mécanisme D'action
Target of Action
S1RA, also known as E-52862 or UNII-ZW18DSD1H4, primarily targets the sigma-1 receptor (σ1R). The sigma-1 receptor is a chaperone protein located in the endoplasmic reticulum (ER) membrane, playing a crucial role in modulating ion channels, neurotransmitter release, and cellular signaling pathways .
Mode of Action
S1RA acts as a selective antagonist of the sigma-1 receptor. By binding to this receptor, S1RA inhibits its activity, which in turn modulates the receptor’s interaction with other proteins and ion channels. This inhibition can lead to reduced calcium signaling and altered neurotransmitter release, ultimately affecting pain perception and emotional responses .
Biochemical Pathways
The sigma-1 receptor is involved in various biochemical pathways, including those related to pain modulation, neuroprotection, and cellular stress responses. By antagonizing the sigma-1 receptor, S1RA can influence pathways such as the modulation of NMDA receptors, voltage-gated calcium channels, and the ER stress response. These effects can lead to decreased neuronal excitability and reduced pain signaling .
Pharmacokinetics
The pharmacokinetic profile of S1RA includes its absorption, distribution, metabolism, and excretion (ADME) properties. S1RA is orally bioavailable and has a pharmacokinetic profile compatible with once-daily dosing. It is well-absorbed, widely distributed in the body, and undergoes hepatic metabolism. The compound is primarily excreted via the kidneys .
Result of Action
At the molecular level, S1RA’s antagonism of the sigma-1 receptor leads to reduced calcium influx and altered neurotransmitter release. At the cellular level, this results in decreased neuronal excitability and reduced pain transmission. Clinically, S1RA has shown efficacy in alleviating neuropathic pain and improving the emotional state associated with chronic pain conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of S1RA. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures. Additionally, interactions with other drugs or endogenous compounds can modulate its pharmacokinetic and pharmacodynamic properties, potentially impacting its therapeutic efficacy .
S1RA represents a promising therapeutic agent for the treatment of neuropathic pain and other conditions involving sigma-1 receptor modulation. Its selective antagonism of the sigma-1 receptor and favorable pharmacokinetic profile make it a valuable candidate for further clinical development.
Propriétés
IUPAC Name |
4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPGXHRHNRYVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022521 | |
| Record name | E-52862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine | |
CAS RN |
878141-96-9 | |
| Record name | 4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878141-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E-52862 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878141969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-52862 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | E-52862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | E-52862 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW18DSD1H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B613755.png)
![4-[(Boc)2-guanidino]phenylacetic acid](/img/structure/B613756.png)
![4-cis-[(Boc)2-guanidino]cyclohexane carboxylic acid](/img/no-structure.png)


![Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]-](/img/structure/B613762.png)





